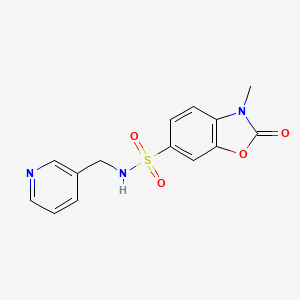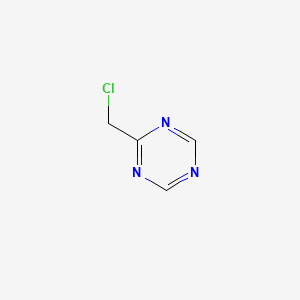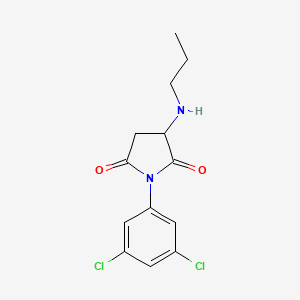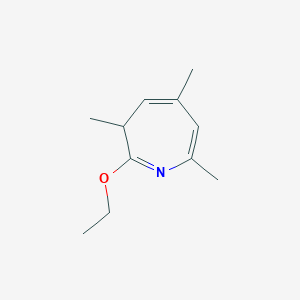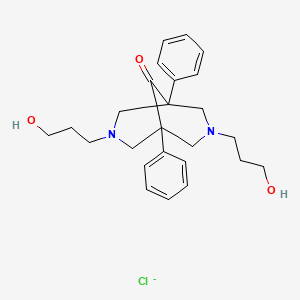
3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(331)nonan-9-one hydrochloride is a complex organic compound with the molecular formula C25H32ClN2O3 This compound is known for its unique bicyclic structure, which includes two phenyl groups and two hydroxypropyl groups attached to a diazabicyclo nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride typically involves multiple steps. One common method starts with the reaction of 1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one with 3-chloropropanol under basic conditions to introduce the hydroxypropyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one: Lacks the hydroxypropyl groups, making it less versatile in chemical reactions.
3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one: Without the hydrochloride, it may have different solubility and stability properties.
Uniqueness
The presence of both hydroxypropyl and phenyl groups in 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride makes it unique. These functional groups provide a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various chemical and biological environments.
Eigenschaften
CAS-Nummer |
4478-44-8 |
|---|---|
Molekularformel |
C25H32ClN2O3- |
Molekulargewicht |
444.0 g/mol |
IUPAC-Name |
3,7-bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one;chloride |
InChI |
InChI=1S/C25H32N2O3.ClH/c28-15-7-13-26-17-24(21-9-3-1-4-10-21)18-27(14-8-16-29)20-25(19-26,23(24)30)22-11-5-2-6-12-22;/h1-6,9-12,28-29H,7-8,13-20H2;1H/p-1 |
InChI-Schlüssel |
LLINUAWMRJXACM-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2(CN(CC(C2=O)(CN1CCCO)C3=CC=CC=C3)CCCO)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
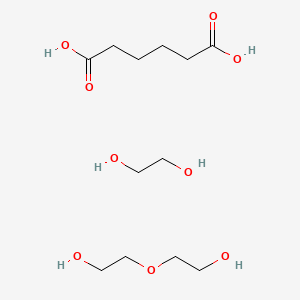
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
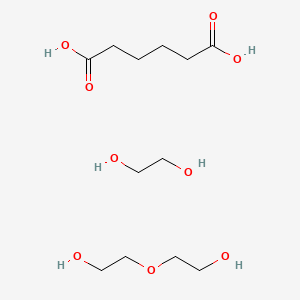
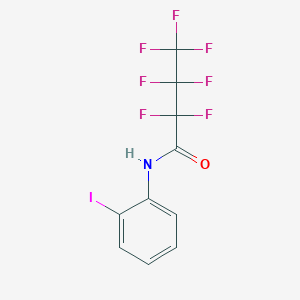
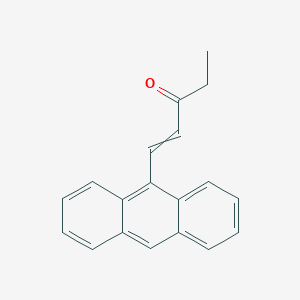
![2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)
